2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate
Description
This compound is a high-molecular-weight phenolic derivative featuring two 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate moieties linked via a bis(2-aminoethyl)ether backbone. The tert-butyl groups confer steric protection to the phenolic hydroxyl groups, enhancing oxidative stability, while the ester and tertiary amine functionalities influence solubility and reactivity. Structurally, it is a dimeric analog of simpler esters like methyl or ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 6386-38-5, 36294-24-3) but with increased molecular complexity due to its branched architecture .
Properties
Molecular Formula |
C57H87NO9 |
|---|---|
Molecular Weight |
930.3 g/mol |
IUPAC Name |
2-[bis[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C57H87NO9/c1-52(2,3)40-31-37(32-41(49(40)62)53(4,5)6)19-22-46(59)65-28-25-58(26-29-66-47(60)23-20-38-33-42(54(7,8)9)50(63)43(34-38)55(10,11)12)27-30-67-48(61)24-21-39-35-44(56(13,14)15)51(64)45(36-39)57(16,17)18/h31-36,62-64H,19-30H2,1-18H3 |
InChI Key |
KFWBRCKMYFFHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCN(CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Michael Addition of 2,6-Di-tert-butylphenol and Methyl Acrylate
2,6-Di-tert-butylphenol reacts with methyl acrylate under basic conditions to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate via Michael addition and H-1,5 migration.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Sodium methoxide (0.1–0.2 eq) | |
| Temperature | 80–120°C | |
| Solvent | None (neat conditions) | |
| Reaction Time | 3–4.5 hours | |
| Yield | 95.8% (optimized) |
This step achieves regioselective addition, with the tert-butyl groups enhancing steric hindrance to direct reaction pathways.
Hydrolysis to Propanoic Acid
The methyl ester undergoes saponification to yield 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, though this step is often omitted in favor of direct transesterification.
Transesterification with Amino Alcohols
The propanoic acid derivative is esterified with amino alcohols to introduce the bis(2-hydroxyethyl)aminoethyl group.
Selection of Amino Alcohols
Ethanolamine derivatives, such as 2-[bis(2-hydroxyethyl)amino]ethanol, serve as nucleophiles. The reaction employs transesterification under alkaline conditions.
Example Protocol
Mechanistic Insights
Sodium methoxide deprotonates the alcohol, facilitating nucleophilic attack on the ester carbonyl. Excess methyl ester ensures complete conversion.
Purification and Crystallization
Post-reaction purification minimizes amorphous byproducts, enhancing thermal stability.
Solvent Systems
Crystallization Dynamics
Slow cooling (0.5°C/min) yields monocrystalline structures, reducing dust formation during handling.
Comparative Analysis of Catalytic Systems
Catalyst selection impacts reaction efficiency and byproduct formation.
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sodium methoxide | 120–140 | 95.8 | 99.2 | |
| Potassium tert-butoxide | 100–120 | 89.3 | 97.5 | |
| Tin-free processes | 130–150 | 93.0 | 98.7 |
Sodium methoxide remains preferred due to cost and compatibility with phenolic substrates.
Degradation Pathways and Stabilization
Understanding decomposition informs storage and handling protocols.
Hydrolytic Degradation
Ester bonds hydrolyze under acidic or alkaline conditions, forming 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and ethanolamine derivatives.
Oxidative Scission
Tert-butyl groups undergo oxidation to ketones, particularly above 180°C. Antioxidant efficacy diminishes if >10% scission occurs.
Industrial-Scale Production
Batch Reactor Design
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyphenyl groups are oxidized to quinones.
Reduction: Reduction reactions can convert the quinones back to hydroxyphenyl groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced hydroxyphenyl derivatives, and substituted tert-butyl derivatives .
Scientific Research Applications
The compound features multiple tert-butyl and hydroxyphenyl groups, which enhance its stability and antioxidant efficacy. The presence of these functional groups is crucial for its applications across various fields.
Chemistry
- Antioxidant in Polymer Chemistry : This compound is widely used to stabilize polymers such as polyethylene and polypropylene against oxidative degradation. Its ability to scavenge free radicals helps maintain the integrity of polymeric materials over time.
Biology
- Oxidative Stress Protection : Research indicates that this compound may offer protective effects against oxidative stress in biological systems. It has been studied for its potential to mitigate cellular damage caused by reactive oxygen species.
Medicine
- Therapeutic Applications : The compound is being explored for its role in preventing oxidative damage in cells and tissues, which could have implications for treating various diseases linked to oxidative stress, such as neurodegenerative disorders.
Industry
- Plastics Industry : The compound is extensively utilized in the plastics industry to enhance the durability and longevity of plastic products. Its antioxidant properties help improve the thermal stability of plastics during processing and use.
Similar Compounds
| Compound Name | Application |
|---|---|
| Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | Antioxidant in polymer stabilization |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Phenolic antioxidant in plastics |
| Thiodiethylene bis [3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | Hindered phenolic antioxidant |
Uniqueness
The unique structure of 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate provides enhanced stability and antioxidant capacity compared to simpler phenolic antioxidants.
Case Studies and Research Findings
- Polymer Stabilization Studies : Various studies have demonstrated the effectiveness of this compound in extending the lifespan of polymers under thermal stress conditions. For example, experiments showed that polymers treated with this antioxidant exhibited significantly lower rates of degradation compared to untreated samples.
- Biological Evaluations : In vitro studies have indicated that this compound can reduce markers of oxidative stress in cell cultures exposed to harmful agents. Such findings suggest potential therapeutic applications for protecting against cellular damage.
Mechanism of Action
The mechanism of action of 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate involves its antioxidant properties. The compound:
Scavenges Free Radicals: The hydroxyphenyl groups donate hydrogen atoms to neutralize free radicals.
Prevents Oxidative Damage: By neutralizing free radicals, the compound prevents oxidative damage to cells and polymers.
Synergistic Effects: The presence of multiple hydroxyphenyl groups enhances its antioxidant capacity through synergistic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related derivatives (Table 1):
*Note: The target compound’s molecular weight is estimated based on its dimeric structure and analogous derivatives.
Antioxidant Efficacy
- Target Compound: The dimeric structure and multiple phenolic groups likely enhance radical-scavenging capacity compared to monomeric analogs. Steric hindrance from tert-butyl groups further stabilizes the antioxidant activity, similar to commercial antioxidants like BHT .
- Methyl/Ethyl Esters : These exhibit moderate antioxidant properties, with studies focusing on optimizing their production yields (e.g., 74% yield for methyl ester under CCD conditions) . Their smaller size may improve solubility in hydrophobic matrices like plastics.
- Parent Acid (CAS 20170-32-5): The carboxylic acid group reduces lipid solubility, limiting its utility in non-polar systems. However, it serves as a critical intermediate for ester synthesis .
Physicochemical Properties
- Solubility : The target compound’s tertiary amine and ester groups may enhance solubility in polar aprotic solvents (e.g., DMF) compared to the parent acid. Methyl/ethyl esters are more lipophilic, favoring use in polymers .
- Thermal Stability : The tert-butyl groups in all derivatives resist thermal degradation, but the target compound’s larger size may reduce volatility, making it suitable for high-temperature applications .
Research Findings and Data Gaps
- No direct evidence of optimization studies is provided.
- Bioactivity: While phenylpropenoids from Populus buds () demonstrate anti-inflammatory effects, the evidence lacks data on the target compound’s biological activity. Its size may limit bioavailability.
- Quantitative Data : Antioxidant metrics (e.g., IC₅₀ values) are absent for the target compound; predictions are based on structural analogs .
Biological Activity
The compound 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate is a complex organic molecule featuring multiple functional groups that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse sources.
Chemical Structure and Properties
The compound can be described by the following chemical identifiers:
- Molecular Formula : C38H58O6S
- Molecular Weight : 642.94 g/mol
- CAS Number : 41484-35-9
- IUPAC Name : 2-[(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)sulfanyl]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 41484-35-9 |
| Molecular Weight | 642.94 g/mol |
| InChI Key | VFBJXXJYHWLXRM-UHFFFAOYSA-N |
| PubChem CID | 64883 |
Antioxidant Properties
The compound exhibits significant antioxidant activity due to the presence of tert-butyl and hydroxyphenyl groups. These functional groups are known for their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that similar compounds can effectively reduce lipid peroxidation and protect cellular components from oxidative damage .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Metal Chelation : The compound may chelate transition metals, thereby reducing their availability for catalyzing radical formation .
- Enzyme Modulation : There is evidence suggesting that such compounds can modulate the activity of enzymes involved in detoxification processes, enhancing the body's ability to combat oxidative stress .
Study on Antioxidant Efficacy
A study conducted by Lu et al. (2010) demonstrated that similar phenolic compounds could significantly reduce oxidative stress markers in vitro. The study found that treatment with these compounds led to a marked decrease in malondialdehyde levels, a marker of lipid peroxidation, indicating effective antioxidant activity .
Clinical Implications
In a clinical setting, compounds with similar structures have been explored for their protective effects against cardiovascular diseases. For instance, research has indicated that antioxidant-rich diets can lower the risk of heart disease by reducing inflammation and oxidative damage .
Q & A
Basic: What are the established synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via esterification and amidation reactions. A typical approach involves:
- Step 1: Reacting 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS 20170-32-5) with thionyl chloride to form the acyl chloride intermediate .
- Step 2: Coupling the acyl chloride with bis(2-aminoethyl)amine derivatives in anhydrous dichloromethane, using triethylamine as a base .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. HPLC with a C18 column and UV detection (λ = 280 nm) is recommended for purity validation .
Key Parameters Table:
| Reaction Step | Solvent | Catalyst/Temp | Yield (%) |
|---|---|---|---|
| Acyl Chloride | DCM | SOCl₂, 60°C | 85–90 |
| Amidation | DCM | Et₃N, RT | 70–75 |
Advanced: How can computational modeling predict the compound’s antioxidant mechanism and efficacy?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms:
- HAT Mechanism: Calculate O-H bond dissociation energy (BDE) of phenolic groups; lower BDE (<85 kcal/mol) indicates higher radical scavenging activity .
- SET Mechanism: Evaluate ionization potential (IP) and electron transfer enthalpy; IP < 8 eV suggests favorable electron donation .
- Validation: Correlate computational results with experimental data from DPPH/ABTS assays (IC₅₀ values) to refine models .
Reference Data:
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR: ¹H/¹³C NMR in CDCl₃ identifies ester/amide linkages. Key signals: δ 1.3 ppm (t-Bu), δ 4.2 ppm (CH₂OCO), δ 6.9 ppm (aromatic protons) .
- FT-IR: Peaks at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) confirm functional groups .
- MS: High-resolution ESI-MS (theoretical [M+H]⁺ = 794.5) validates molecular weight .
Advanced: How can reaction kinetics and degradation pathways be systematically analyzed?
Methodological Answer:
- Kinetic Studies: Use pseudo-first-order kinetics under controlled conditions (e.g., thermal degradation at 80–120°C). Monitor via HPLC to determine rate constants (k) and activation energy (Eₐ) via Arrhenius plots .
- Degradation Products: LC-QTOF-MS identifies fragments (e.g., hydrolyzed esters or oxidized quinones). Compare with synthetic standards for confirmation .
- Statistical Design: Apply Box-Behnken designs to evaluate temperature, pH, and oxygen effects on stability .
Basic: What experimental designs are optimal for evaluating antioxidant activity in polymers?
Methodological Answer:
- Accelerated Aging: Incorporate 0.1–1.0 wt% of the compound into polyethylene films. Expose to UV irradiation (λ = 340 nm) and measure carbonyl index (FT-IR) over time .
- Control Variables: Use a factorial design to test interactions between antioxidant concentration, UV intensity, and exposure duration .
- Data Analysis: Apply ANOVA to identify significant factors (p < 0.05) affecting oxidative induction time (OIT) via DSC .
Advanced: Can heterogeneous catalysis improve the sustainability of its synthesis?
Methodological Answer:
- Catalyst Screening: Test immobilized lipases (e.g., CAL-B on silica) for esterification under solvent-free conditions. Optimize using response surface methodology (RSM) to maximize yield and minimize waste .
- Process Metrics: Compare E-factors (kg waste/kg product) of enzymatic vs. traditional routes. Target E-factor < 5 .
- In Situ Monitoring: Use ATR-FTIR to track reaction progress and reduce sampling errors .
Advanced: How does molecular conformation influence its radical scavenging activity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvated systems (e.g., in toluene) to analyze intramolecular hydrogen bonding between phenolic -OH and ester groups. Stable conformations enhance radical stabilization .
- X-ray Crystallography: Resolve crystal structures to identify planar vs. non-planar arrangements of aromatic rings. Planar structures improve π-π stacking in polymers, delaying oxidation .
Basic: What protocols ensure reproducibility in bioactivity assays (e.g., cytotoxicity)?
Methodological Answer:
- Cell Lines: Use HepG2 or NIH/3T3 cells with standardized culture conditions (5% CO₂, 37°C).
- Dose-Response: Pre-dissolve the compound in DMSO (final conc. < 0.1%) and test 1–100 μM concentrations.
- Controls: Include BHT (IC₅₀ ~ 25 μM) as a positive control and solvent-only blanks.
- Statistics: Triplicate experiments with Student’s t-test (p < 0.01) .
Advanced: How can machine learning optimize formulation stability in complex matrices?
Methodological Answer:
- Dataset Curation: Compile data on degradation rates, pH, and excipient interactions from literature.
- Model Training: Use Random Forest or neural networks to predict shelf-life under varying conditions. Validate with accelerated stability tests .
- Output: Identify optimal stabilizers (e.g., α-tocopherol) to reduce degradation by >30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
